4-Oxo-4-{[2-(pyridin-4-yl)ethyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-OXO-4-{[2-(4-PYRIDYL)ETHYL]AMINO}BUTANOIC ACID is a synthetic organic compound characterized by the presence of a pyridine ring and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-OXO-4-{[2-(4-PYRIDYL)ETHYL]AMINO}BUTANOIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-pyridineethanol and succinic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. For example, the reaction may be conducted in the presence of a base such as triethylamine and a solvent like dichloromethane.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 4-OXO-4-{[2-(4-PYRIDYL)ETHYL]AMINO}BUTANOIC ACID may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-OXO-4-{[2-(4-PYRIDYL)ETHYL]AMINO}BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in an aqueous acetic acid medium.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-OXO-4-{[2-(4-PYRIDYL)ETHYL]AMINO}BUTANOIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-OXO-4-{[2-(4-PYRIDYL)ETHYL]AMINO}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-OXO-4-{[2-(4-SULFOETHYL)AMINO}BUTANOIC ACID: Similar structure with a sulfoethyl group instead of a pyridyl group.
4-OXO-4-{[2-(2-AMINOETHYL)DITHIO]ETHYL]AMINO}BUTANOIC ACID: Contains an aminoethyl dithio group.
Uniqueness
4-OXO-4-{[2-(4-PYRIDYL)ETHYL]AMINO}BUTANOIC ACID is unique due to the presence of the pyridyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-oxo-4-(2-pyridin-4-ylethylamino)butanoic acid |
InChI |
InChI=1S/C11H14N2O3/c14-10(1-2-11(15)16)13-8-5-9-3-6-12-7-4-9/h3-4,6-7H,1-2,5,8H2,(H,13,14)(H,15,16) |
InChI Key |
HFXHENINRJNJML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCNC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.